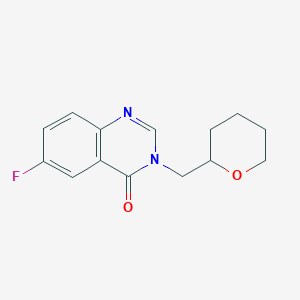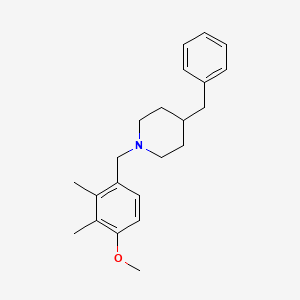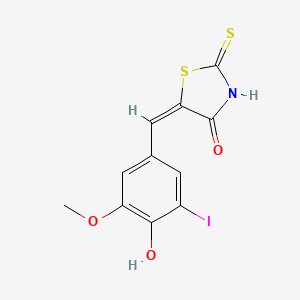
6-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one is a quinazolinone derivative that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including cancer research and drug discovery.
Mecanismo De Acción
The mechanism of action of 6-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, it may induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
6-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one in lab experiments is its potential use as a lead compound for the development of new drugs. Additionally, this compound has been shown to have potent anti-cancer activity, making it a promising candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 6-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Additionally, this compound can be further optimized for its potency and selectivity, making it a more effective lead compound for drug development. Furthermore, the potential use of this compound in combination with other anti-cancer agents can be explored to enhance its therapeutic efficacy. Finally, the in vivo efficacy and safety of this compound can be further evaluated to determine its potential as a clinical candidate.
Métodos De Síntesis
The synthesis of 6-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one has been described in literature. One of the common methods involves the reaction of 6-fluoro-3-nitroquinazolin-4(3H)-one with tetrahydro-2H-pyran-2-methanol in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
6-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has been studied for its potential use in drug discovery as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
6-fluoro-3-(oxan-2-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-10-4-5-13-12(7-10)14(18)17(9-16-13)8-11-3-1-2-6-19-11/h4-5,7,9,11H,1-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEJJVDAJIHESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=NC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(1-methyl-3-oxo-2-piperazinyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B6045782.png)
![1-(diethylamino)-3-[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6045789.png)
![N-(2,4-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6045793.png)

![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)

![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![N,N-diethyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045833.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)

![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B6045853.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)